molecular formula C24H27N7O5 B14459315 n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide CAS No. 109048-93-3

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide

Cat. No.: B14459315
CAS No.: 109048-93-3
M. Wt: 493.5 g/mol
InChI Key: AHKSRSQWXRJWII-UHFFFAOYSA-N
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Description

The compound n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide is a complex organic molecule that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage. The reaction conditions usually require acidic or basic environments, depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce aromatic amines .

Scientific Research Applications

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide involves its interaction with specific molecular targets. The compound’s diazenyl group can participate in electron transfer reactions, affecting various biochemical pathways. The cyano and dinitrophenyl groups may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of cyano, dinitrophenyl, and tetrahydroquinoline moieties distinguishes it from other azo compounds .

Properties

CAS No.

109048-93-3

Molecular Formula

C24H27N7O5

Molecular Weight

493.5 g/mol

IUPAC Name

N-[6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide

InChI

InChI=1S/C24H27N7O5/c1-6-22(32)26-18-11-20-17(14(3)12-24(4,5)29(20)7-2)10-19(18)27-28-23-15(13-25)8-16(30(33)34)9-21(23)31(35)36/h8-11,14H,6-7,12H2,1-5H3,(H,26,32)

InChI Key

AHKSRSQWXRJWII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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